2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Description
Properties
CAS No. |
6332-59-8 |
|---|---|
Molecular Formula |
C17H18N6 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(5-butyl-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H18N6/c1-2-3-11-22-12-20-17-15(16(22)19)14(9-10-18)21-23(17)13-7-5-4-6-8-13/h4-8,12,19H,2-3,9,11H2,1H3 |
InChI Key |
STZJKQMYVJOMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=N)C(=NN2C3=CC=CC=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring, followed by cyclization with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities, including:
- Anticancer Properties : Compounds related to 2-(5-butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .
- Antimicrobial Effects : Some derivatives have been evaluated for their antimicrobial properties against a range of pathogens. The presence of the pyrazolo[3,4-d]pyrimidine scaffold enhances the efficacy of these compounds against bacterial and fungal strains .
- Anti-inflammatory Activity : There is evidence supporting the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
Table 1: Potential Therapeutic Uses
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Anticancer Research : A study demonstrated that a derivative inhibited growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : In vitro tests showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent .
- Anti-inflammatory Studies : Research indicated that pyrazolo[3,4-d]pyrimidine derivatives reduced inflammation markers in animal models of arthritis, suggesting their use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key structural differences and similarities are summarized below:
Physicochemical and Pharmacological Properties
- Hydrogen Bonding: The imino group (=NH) at position 4 may engage in stronger hydrogen bonding than the amino (-NH₂) or substituted amino groups in compounds 4a–4c .
- Biological Activity: Ticagrelor: Direct-acting P2Y12 inhibitor; its triazolo ring and thioether are essential for reversible binding . Fluorophenyl Derivatives (e.g., Example 83): Fluorine atoms enhance metabolic stability and receptor affinity in kinase inhibitors .
Research Implications and Challenges
- Structural Optimization : Substituting the butyl group with shorter alkyl chains (e.g., methyl or ethyl) could balance lipophilicity and solubility for drug development.
- Synthetic Scalability : The multi-step synthesis of pyrazolo[3,4-d]pyrimidines requires optimization for yield and purity, as seen in compound 5 (74% yield) .
- Biological Testing : Future studies should evaluate the target compound’s activity against kinases (e.g., PDK, PI3K) or platelet receptors, given the relevance of its scaffold .
Biological Activity
2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 314.37 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions, where appropriate reagents are combined under controlled conditions to yield the desired pyrazolo-pyrimidine derivatives. Specific methodologies can vary, but they often include the use of catalysts and solvents that enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Antitumor Activity
Pyrazolo derivatives are recognized for their antitumor potential. Studies suggest that related compounds can inhibit specific kinases involved in cancer progression, thus showing promise as anticancer agents. For example, some pyrazole compounds have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo derivatives have been well documented. Compounds in this category can reduce the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study synthesized a series of pyrazol derivatives and tested them against various microbial strains. The results indicated that certain derivatives exhibited significant zones of inhibition against E. coli and Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents .
- Anticancer Research : In vitro studies on cell lines such as MCF-7 (breast cancer) showed that specific pyrazole derivatives could induce apoptosis and inhibit cell proliferation. These findings highlight the compound's potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
- Membrane Disruption : Some compounds may disrupt microbial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile with high yield and purity?
- Methodology : A common approach involves reacting precursor compounds (e.g., 5-amino-4-imino-pyrazolo[3,4-d]pyrimidine derivatives) with chloroacetonitrile or aldehydes under basic conditions in acetonitrile. For example, stirring the precursor with benzaldehyde derivatives at room temperature, followed by solvent evaporation, cooling, and recrystallization (acetonitrile as the solvent) to isolate the product. Yield optimization requires controlling reaction time, temperature, and stoichiometric ratios. Purity is validated via melting point analysis, IR, and NMR .
Q. Which spectroscopic techniques are critical for structural characterization, and how are key signals interpreted?
- Methodology :
- IR Spectroscopy : Detects cyanide (~2223 cm⁻¹) and imino (~3320–3320 cm⁻¹) functional groups .
- 1H NMR : Identifies aromatic protons (δ ~7.43 ppm), methyl/butyl groups (e.g., δ 2.30 ppm for CH3), and acetonitrile-linked CH2 (δ ~4.20 ppm) .
- 13C NMR : Confirms nitrile carbon (~115 ppm) and pyrazolo-pyrimidine ring carbons.
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How do solubility and stability properties influence in vitro experimental design?
- Methodology : The compound is highly soluble in DMSO and acetonitrile but poorly soluble in aqueous buffers. Stock solutions in DMSO should be diluted to <1% in buffer to avoid precipitation. Stability studies via HPLC at 37°C under varying pH conditions (e.g., pH 6.5 ammonium acetate buffer) assess degradation. Store at -20°C in dark conditions to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry predict pharmacokinetic and toxicity profiles of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier penetration.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity (e.g., Ames test models).
- Molecular Dynamics (MD) : Simulates binding stability with plasma proteins (e.g., human serum albumin) using GROMACS to predict half-life .
Q. What experimental strategies assess kinase inhibition (e.g., mTOR or EGFR) and selectivity?
- Methodology :
- In Vitro Kinase Assays : Measure ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation (Western blot) using recombinant kinases. IC50 values are derived from dose-response curves.
- Selectivity Screening : Test against off-target kinases (e.g., PI3K, Akt) to confirm specificity.
- Cellular Assays : MTT assays evaluate anti-proliferative effects, while Western blot detects downstream targets (e.g., phosphorylated S6K for mTOR inhibition).
- Molecular Docking : AutoDock predicts binding modes in ATP pockets of kinases .
Q. How can X-ray crystallography resolve the 3D structure and intermolecular interactions?
- Methodology : Crystallize the compound via slow evaporation (e.g., acetonitrile/water). Collect diffraction data using a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture). Refine the structure with SHELX software to determine bond lengths, angles, and packing motifs. Hydrogen bonds (e.g., imino-to-cyano interactions) and π-π stacking (phenyl rings) stabilize the crystal lattice. Deposit data in the Cambridge Structural Database (CSD) .
Q. What strategies minimize byproduct formation during synthesis?
- Methodology : Monitor reactions via HPLC or TLC to detect intermediates. Adjust reaction pH to avoid hydrolysis of sensitive groups (e.g., imino). Optimize solvent polarity (e.g., acetonitrile vs. dichloromethane) and temperature to suppress side reactions. Purify via column chromatography (silica gel) or recrystallization. Characterize byproducts using LC-MS and NMR to identify structural motifs .
Q. How do substituents on the pyrazolo-pyrimidine core influence reactivity and bioactivity?
- Methodology :
- Steric and Electronic Effects : The butyl group enhances lipophilicity and may sterically hinder interactions, while the phenyl group stabilizes resonance structures.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., alkyl, halogen, aryl) and test kinase inhibition. Use Hammett plots to correlate electronic effects with reaction rates or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
